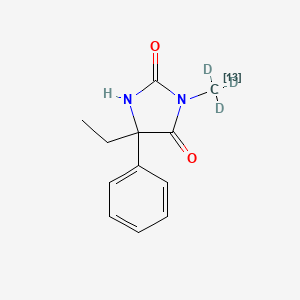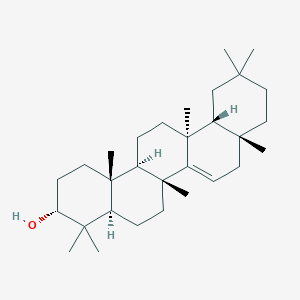
Isotaraxerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Epitaraxerol involves the extraction from natural sources, primarily the leaves of Euphorbia neriifolia. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Further research and development are needed to establish efficient synthetic routes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Epitaraxerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize Epitaraxerol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Epitaraxerol, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Epitaraxerol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for synthesizing other triterpenoid derivatives.
Biology: Studied for its antifungal and antimicrobial properties.
Medicine: Investigated for potential therapeutic applications in treating fungal and bacterial infections.
Industry: Potential use in developing natural antifungal and antimicrobial agents for agricultural and pharmaceutical industries .
Mechanism of Action
Epitaraxerol exerts its effects primarily through its antifungal and antimicrobial activities. It disrupts the cell membrane integrity of fungi and bacteria, leading to cell lysis and death. The molecular targets and pathways involved include inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Epitaraxerol is structurally similar to other triterpenoids such as:
Taraxerol: (CAS#127-22-0)
Taraxeryl acetate: (CAS#2189-80-2)
Taraxerone: (CAS#514-07-8)
Myricadiol: (CAS#17884-88-7)
14,17-Epidioxy-28-nor-15-taraxerene-2,3-diol: (CAS#66107-60-6)
These compounds share similar triterpenoid structures but differ in functional groups and specific biological activities. Epitaraxerol’s uniqueness lies in its moderate antifungal activity and low antimicrobial activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3R,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24+,27-,28-,29-,30+/m0/s1 |
InChI Key |
GGGUGZHBAOMSFJ-VONAQYPGSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
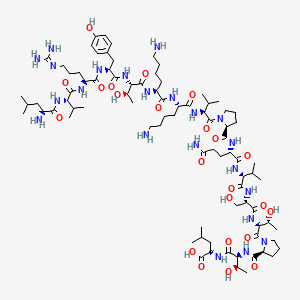
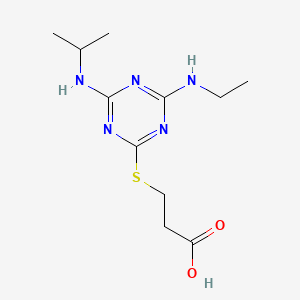
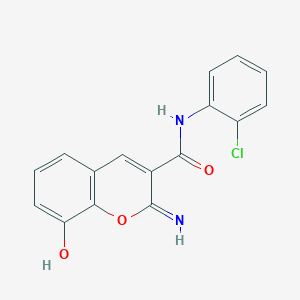
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)


![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)

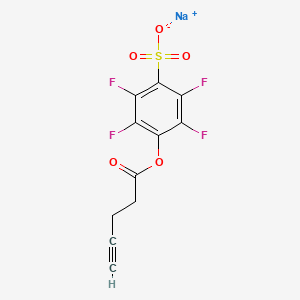
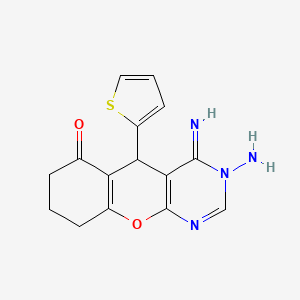
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
